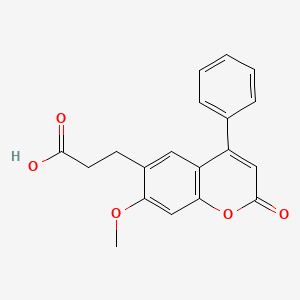

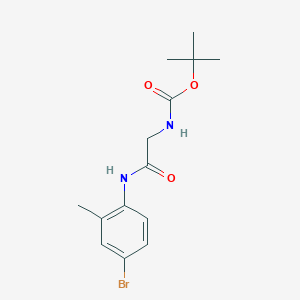

![molecular formula C15H11FN2O3S2 B2572894 N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 941966-36-5](/img/structure/B2572894.png)

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzo[d]thiazol-5-yl group and a 4-fluorophenylsulfonyl group attached to an acetamide group. Thiazoles are a class of organic compounds with a five-membered C3NS ring. The benzo[d]thiazol-5-yl group indicates a thiazole ring fused with a benzene ring . The 4-fluorophenylsulfonyl group consists of a phenyl ring substituted with a fluorine atom and a sulfonyl group. Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), a sulfonyl group (SO2), and an acetamide group (CH3CONH2). The electron-deficient nature of the thiazole ring might facilitate intermolecular π–π overlap .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings and a sulfonyl group might influence its solubility, stability, and reactivity .Applications De Recherche Scientifique

Structure-Activity Relationship in Medicinal Chemistry

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has highlighted compounds with benzothiazole moieties, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, showing potent inhibition of PI3Kα and mTOR in vitro and in vivo. This underscores the importance of the benzothiazole ring in enhancing metabolic stability and efficacy against cancer cell lines (Stec et al., 2011).

Anticancer Activity

A variety of sulfonamide derivatives, incorporating benzothiazole units, have been synthesized and evaluated for their cytotoxic activity against breast and colon cancer cell lines. The findings indicate promising anticancer properties, with some compounds showing potent activity (Ghorab et al., 2015). Similarly, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have demonstrated considerable antitumor activity, highlighting the therapeutic potential of these compounds against various cancer types (Yurttaş et al., 2015).

Antimicrobial and Antiviral Research

Compounds featuring benzothiazole and sulfonamide moieties have been explored for their antimicrobial activity. Research indicates that these compounds possess significant inhibitory effects against a variety of bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Badiger et al., 2013). Additionally, some derivatives have been investigated for their reactivity and potential as COVID-19 drugs, offering insights into their use in antiviral therapy (Fahim & Ismael, 2021).

Enzyme Inhibition for Therapeutic Applications

Research on N-benzyl-substituted acetamide derivatives containing thiazole instead of pyridine has identified compounds with Src kinase inhibitory activities, which are significant for developing cancer therapies (Fallah-Tafti et al., 2011). This exemplifies the potential of benzothiazole derivatives in creating targeted therapeutic agents.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3S2/c16-10-1-4-12(5-2-10)23(20,21)8-15(19)18-11-3-6-14-13(7-11)17-9-22-14/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEGMUGAKFUYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

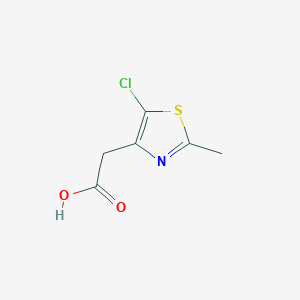

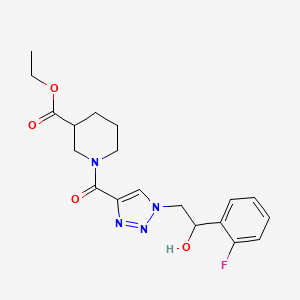

![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 3-methylbutanoate](/img/structure/B2572812.png)

![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

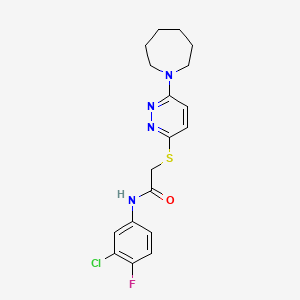

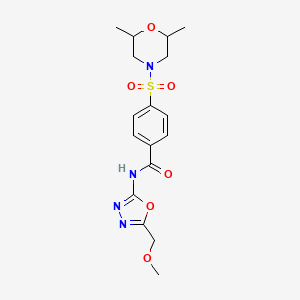

![Tert-butyl 4-[2-(prop-2-enoylamino)ethylcarbamoyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B2572821.png)

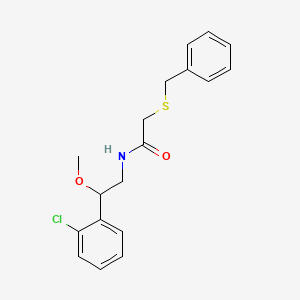

![4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2572824.png)

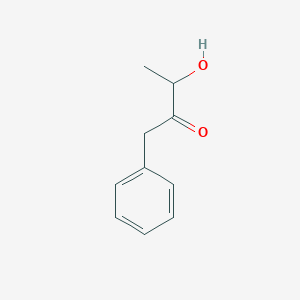

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2572831.png)